Methyl 3-nitrobenzenesulfonate
Overview
Description
Methyl 3-nitrobenzenesulfonate is an organic compound with the chemical formula C7H7NO5S. It is a colorless or light yellow solid with a melting point of about 50-51 degrees Celsius and a boiling point of 187-190 degrees Celsius . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-nitrobenzenesulfonate can be synthesized through the sulfonation of nitrobenzene. One method involves adding a sodium tungstate catalyst to nitrobenzene, followed by the dropwise addition of sulfur trioxide at a temperature of 80-100 degrees Celsius. The mixture is then subjected to heat preservation at 100-120 degrees Celsius for 2-4 hours to complete the sulfonation reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sulfur trioxide as a sulfonating agent and sodium tungstate as a catalyst. The reaction mixture is diluted with water, filtered, and neutralized with alkali. The resulting product is then extracted, desolventized, and dried to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-nitrobenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution (SN2), reduction, and oxidation.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the substitution of the sulfonate group with a nucleophile, such as bromide ions.
Reduction: The compound can be reduced using hydrogen in the presence of a catalyst like Raney nickel.
Oxidation: this compound can be oxidized using ozone in aqueous solutions.
Major Products:
Nucleophilic Substitution: The major product is the substituted benzene derivative.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the oxidized benzene derivative.
Scientific Research Applications
Methyl 3-nitrobenzenesulfonate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 3-nitrobenzenesulfonate involves its interaction with nucleophiles and electrophiles. In nucleophilic substitution reactions, the sulfonate group is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In reduction reactions, the nitro group is reduced to an amine, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Methyl 4-nitrobenzenesulfonate: Similar in structure but with the nitro group in the para position.
Sodium 3-nitrobenzenesulfonate: The sodium salt form, used in similar applications but with different solubility properties.
Uniqueness: Methyl 3-nitrobenzenesulfonate is unique due to its specific positioning of the nitro group, which influences its reactivity and the types of reactions it undergoes. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
methyl 3-nitrobenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c1-13-14(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKKKZKIPZOMBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211196 | |
Record name | Benzenesulfonic acid, 3-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-21-7 | |
Record name | Benzenesulfonic acid, 3-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6214-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 3-nitro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 3-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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